

Spectroscopic analysis to validate the structure of 6-Methyl-4-octanol

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Compound of Interest

Compound Name: 6-Methyl-4-octanol

Cat. No.: B14477398

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Spectroscopic Validation of 6-Methyl-4-octanol: A Comparative Guide

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This guide provides a comprehensive spectroscopic analysis to confirm the structure of **6-Methyl-4-octanol**, offering a comparative overview of expected data from Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided for researchers, scientists, and drug development professionals to replicate and verify the findings.

Structural Confirmation of 6-Methyl-4-octanol

The structure of **6-Methyl-4-octanol** ($\text{C}_9\text{H}_{20}\text{O}$) has been elucidated and is presented below. The following spectroscopic data collectively support the assigned structure.

Chemical Structure:

Comparative Spectroscopic Data

The expected data from the spectroscopic analysis of **6-Methyl-4-octanol** are summarized in the tables below. These values are predicted based on the chemical structure and typical spectroscopic ranges for aliphatic alcohols.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: Predicted ¹H NMR Chemical Shifts for **6-Methyl-4-octanol**

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration
-OH	~1.5-2.5	Singlet (broad)	1H
H4 (CH-OH)	~3.6	Multiplet	1H
H2, H5, H7 (CH ₂)	~1.2-1.6	Multiplet	6H
H6 (CH)	~1.7	Multiplet	1H
H1, H8, -CH ₃ (at C6)	~0.9	Triplet/Doublet	9H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **6-Methyl-4-octanol**

Carbon Assignment	Chemical Shift (δ, ppm)
C4 (CH-OH)	~70-75
C3, C5	~35-45
C2, C7	~20-30
C6	~30-35
C1, C8, -CH ₃ (at C6)	~10-20

IR (Infrared) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for **6-Methyl-4-octanol**

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Description
O-H Stretch	3200-3600	Strong, Broad	Hydrogen-bonded alcohol
C-H Stretch	2850-3000	Strong	Aliphatic C-H
C-O Stretch	1050-1150	Medium	Secondary alcohol

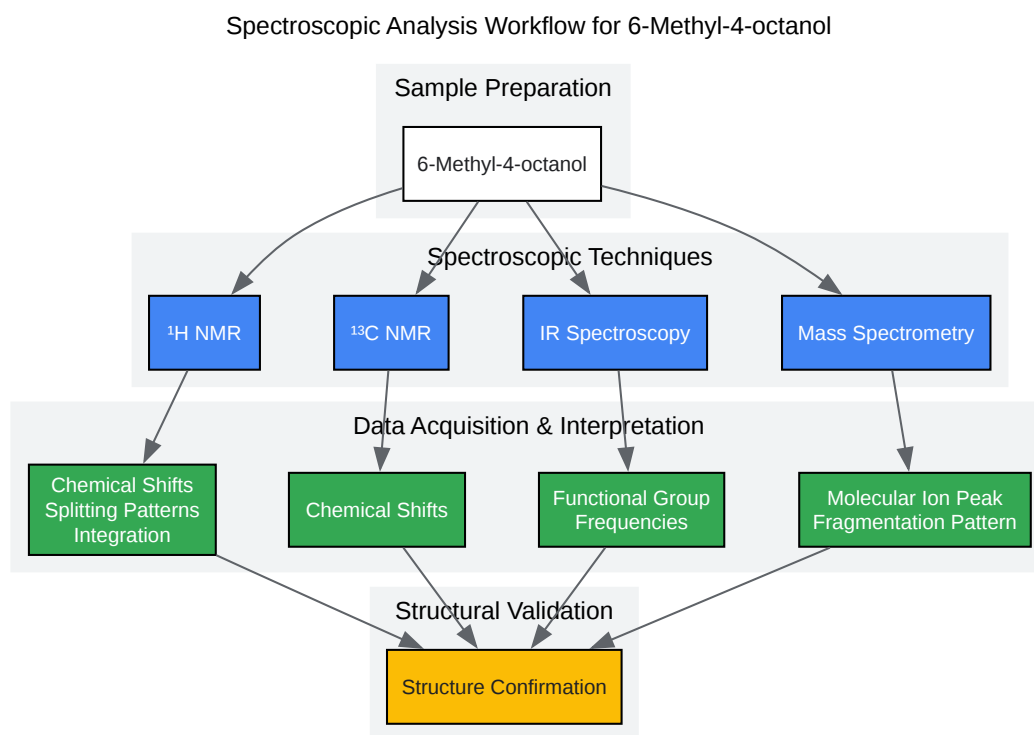
MS (Mass Spectrometry) Data

Table 4: Predicted Key Fragments in the Mass Spectrum of **6-Methyl-4-octanol**

m/z	Proposed Fragment	Fragmentation Pathway
144	[C ₉ H ₂₀ O] ⁺	Molecular Ion (M ⁺)
126	[C ₉ H ₁₈] ⁺	Dehydration (M-18)
101	[C ₆ H ₁₃ O] ⁺	Alpha cleavage
87	[C ₅ H ₁₁ O] ⁺	Alpha cleavage
73	[C ₄ H ₉ O] ⁺	Alpha cleavage
59	[C ₃ H ₇ O] ⁺	Alpha cleavage
45	[C ₂ H ₅ O] ⁺	Alpha cleavage

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **6-Methyl-4-octanol**.



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Caption: Workflow for the spectroscopic validation of **6-Methyl-4-octanol**.

Detailed Experimental Protocols

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of **6-Methyl-4-octanol** in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

- Instrument: A 400 MHz NMR spectrometer.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 4 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: 2 seconds.
 - Relaxation Delay: 5 seconds.
 - Number of Scans: 1024.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: Place a drop of neat **6-Methyl-4-octanol** between two potassium bromide (KBr) plates to form a thin liquid film.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:

- Scan Range: 4000 to 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32.
- Data Processing: Record the spectrum in transmittance mode and identify the characteristic absorption bands.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **6-Methyl-4-octanol** in methanol directly into the ion source via a syringe pump.
- Instrument: A Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- Acquisition Parameters:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Range: m/z 40-400.
 - Scan Rate: 1 scan/second.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

This comprehensive guide provides the necessary spectroscopic data and methodologies to confidently validate the structure of **6-Methyl-4-octanol**. The presented data serves as a reliable reference for researchers in the field.

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